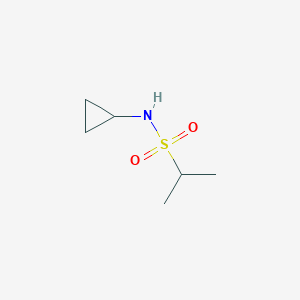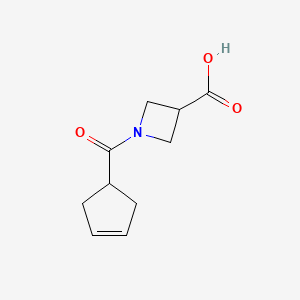![molecular formula C8H8N2O4 B1466268 2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid CAS No. 1350989-20-6](/img/structure/B1466268.png)
2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxazolines, a class of compounds to which our compound belongs, has been extensively studied . Amino alcohols, carboxylic acids, carbonyl compounds, and alkenes are among the substrates used in various synthetic protocols . The reaction of amino alcohols with nitriles, carboxylic acid, and aldehydes is particularly significant in the synthesis of oxazolines . Amination of alpha-bromocarboxylic acids provides a straightforward method for preparing alpha-aminocarboxylic acids .Chemical Reactions Analysis
Amino acids, which are structurally similar to our compound, undergo reactions characteristic of carboxylic acids and amines . When the carboxyl group of one amino acid molecule reacts with the amino group of another, an amide bond is formed, releasing a molecule of water (H2O) .Wissenschaftliche Forschungsanwendungen
Ruthenium-catalyzed Synthesis and Triazole Scaffolds
A study explores the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, showcasing the utility of triazole scaffolds in developing peptidomimetics and biologically active compounds. This synthesis overcomes challenges associated with the Dimroth rearrangement, indicating the relevance of oxazole derivatives in medicinal chemistry and drug design (Ferrini et al., 2015).
α-Metalated Isocyanides in Organic Synthesis
α-Alkali-metalated isocyanides, derived from reactions involving isocyanides and bases, demonstrate dual nucleophilic and electrophilic properties. Their application in synthesizing heterocycles, including oxazoles, highlights their utility in forming structurally complex and functional organic compounds. This approach underscores the importance of oxazole derivatives in developing new synthetic pathways (Schöllkopf, 1979).
Synthesis of Oxazolidines and Thiazolidines
The preparation of 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines from α-amino acid ethyl esters showcases the synthetic versatility of oxazole derivatives. This study illustrates their potential in generating compounds with significant biological activity, further emphasizing the importance of oxazole frameworks in pharmaceutical research (Badr et al., 1981).
Efficient Synthesis of Functionalised 4-Aminooxazoles
An intermolecular reaction involving ynamides and N-acylpyridinium N-aminides, catalyzed by gold, facilitates the synthesis of highly functionalised 4-aminooxazoles. This method highlights the strategic utility of oxazole derivatives in accessing complex, biologically relevant structures with diverse functional groups (Gillie et al., 2016).
Antimicrobial Activity of Oxazole and Thiazole Derivatives
The synthesis of new amino acids and peptides containing thiazole and oxazole moieties demonstrates moderate antimicrobial activity against various pathogens. This research signifies the potential of oxazole derivatives in contributing to the development of new antimicrobial agents, showcasing their biological relevance (Stanchev et al., 1999).
Wirkmechanismus
Target of Action
The primary target of 2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid is the Serine/threonine-protein kinase PknG . This protein kinase plays a crucial role in the Mycobacterium tuberculosis organism .
Mode of Action
It is known to interact with the serine/threonine-protein kinase pkng .
Eigenschaften
IUPAC Name |
2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-6(4-1-2-4)10-8-9-5(3-14-8)7(12)13/h3-4H,1-2H2,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLYCNABUIOMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 6,6-dimethyl-3-[(2-pyridinylcarbonyl)amino]-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B1466195.png)




![2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1466204.png)
